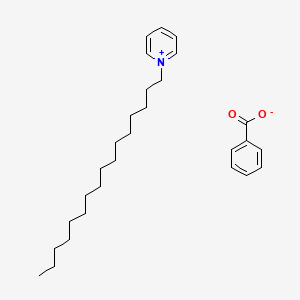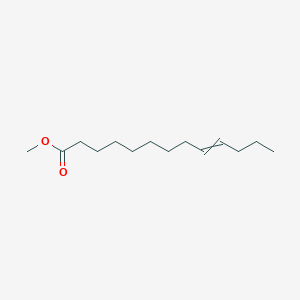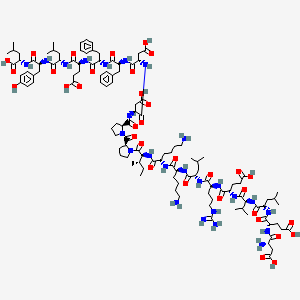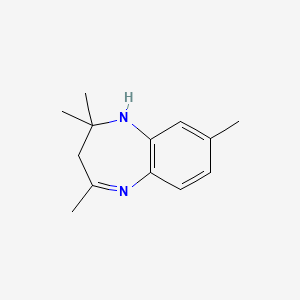![molecular formula C9H12NO5P B14266917 Dimethyl [(3-nitrophenyl)methyl]phosphonate CAS No. 152528-25-1](/img/structure/B14266917.png)
Dimethyl [(3-nitrophenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [(3-nitrophenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a dimethyl ester and a 3-nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [(3-nitrophenyl)methyl]phosphonate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the Michaelis-Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the phosphonate ester. For instance, the reaction of trimethyl phosphite with 3-nitrobenzyl bromide under reflux conditions can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(3-nitrophenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides and bases like sodium hydride are used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester groups.
Major Products Formed
Reduction: The reduction of the nitro group yields dimethyl [(3-aminophenyl)methyl]phosphonate.
Substitution: Substitution reactions can yield various alkylated derivatives.
Hydrolysis: Hydrolysis results in the formation of phosphonic acid derivatives.
Scientific Research Applications
Dimethyl [(3-nitrophenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of dimethyl [(3-nitrophenyl)methyl]phosphonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The phosphonate group can act as a mimic of phosphate groups, allowing the compound to interact with enzymes and other proteins involved in phosphorylation processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester used primarily as a flame retardant.
Dimethyl [(4-nitrophenyl)methyl]phosphonate: Similar structure but with the nitro group in the para position, affecting its reactivity and applications.
Uniqueness
Dimethyl [(3-nitrophenyl)methyl]phosphonate is unique due to the position of the nitro group, which influences its chemical reactivity and potential applications. The meta position of the nitro group can lead to different electronic effects compared to para-substituted analogs, making it a valuable compound for specific synthetic and research purposes.
Properties
CAS No. |
152528-25-1 |
|---|---|
Molecular Formula |
C9H12NO5P |
Molecular Weight |
245.17 g/mol |
IUPAC Name |
1-(dimethoxyphosphorylmethyl)-3-nitrobenzene |
InChI |
InChI=1S/C9H12NO5P/c1-14-16(13,15-2)7-8-4-3-5-9(6-8)10(11)12/h3-6H,7H2,1-2H3 |
InChI Key |
JEUMBXRAOMQFLM-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC1=CC(=CC=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14266843.png)
![4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid](/img/structure/B14266847.png)

![5-[3-(3-Carboxypropyl)-4-hydroxyphenyl]pentanoic acid](/img/structure/B14266857.png)
![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)
![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)




![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)
![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)

